((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide ((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide
Brand Name: Vulcanchem
CAS No.: 878-62-6
VCID: VC18469169
InChI: InChI=1S/C9H20NO3.BrH/c1-10(2,3)4-9(5-11)6-12-8-13-7-9;/h11H,4-8H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C9H20BrNO3
Molecular Weight: 270.16 g/mol

((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide

CAS No.: 878-62-6

Cat. No.: VC18469169

Molecular Formula: C9H20BrNO3

Molecular Weight: 270.16 g/mol

* For research use only. Not for human or veterinary use.

((5-(Hydroxymethyl)-m-dioxan-5-yl)methyl)trimethylammonium bromide - 878-62-6

Specification

CAS No. 878-62-6
Molecular Formula C9H20BrNO3
Molecular Weight 270.16 g/mol
IUPAC Name [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide
Standard InChI InChI=1S/C9H20NO3.BrH/c1-10(2,3)4-9(5-11)6-12-8-13-7-9;/h11H,4-8H2,1-3H3;1H/q+1;/p-1
Standard InChI Key QPZCOIFHUDVBBR-UHFFFAOYSA-M
Canonical SMILES C[N+](C)(C)CC1(COCOC1)CO.[Br-]

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is [5-(hydroxymethyl)-1,3-dioxan-5-yl]methyl-trimethylazanium bromide, reflecting its core dioxane ring substituted with hydroxymethyl and quaternary ammonium groups. The molecular formula is C₉H₂₀BrNO₃, with a molecular weight of 270.16 g/mol.

Structural Features

  • Dioxane Ring: A six-membered 1,3-dioxane ring provides conformational rigidity and influences solubility in polar solvents .

  • Hydroxymethyl Group: Positioned at the 5-position of the dioxane ring, this moiety enables further functionalization via oxidation or esterification.

  • Trimethylammonium Bromide: A positively charged quaternary ammonium group linked to the dioxane core via a methylene bridge, contributing to surfactant-like behavior.

The compound’s canonical SMILES representation is CN+(C)CC1(COCOC1)CO.[Br-], encoding its stereoelectronic features.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Dioxane Ring Formation: Acid-catalyzed cyclization of a diol (e.g., glycerol derivatives) with aldehydes yields the 1,3-dioxane scaffold .

  • Quaternization: Reaction of the tertiary amine precursor with methyl bromide in polar solvents (e.g., methanol/water mixtures) at 40–60°C introduces the quaternary ammonium group.

Key reaction conditions include:

  • Solvent System: Methanol/water (3:1 v/v) optimizes solubility and reaction kinetics.

  • Temperature: 50°C balances reaction rate and byproduct minimization.

  • Purification: Recrystallization from ethanol/ether mixtures yields >95% purity .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield consistency. Process parameters include:

ParameterValue
Residence Time30–45 minutes
Temperature55°C ± 2°C
Pressure1.5 atm
CatalystNone required

Industrial batches achieve >90% conversion with bromide ion exchange chromatography for impurity removal .

Physicochemical Properties

Thermal and Solubility Data

PropertyValue
Melting Point162–165°C (decomposes)
Solubility in Water248 g/L (25°C)
log P (Octanol/Water)-1.34
pKaNot applicable (quaternary salt)

The compound exhibits hygroscopicity due to its ionic nature, requiring anhydrous storage conditions.

Spectroscopic Characterization

  • ¹H NMR (300 MHz, D₂O): δ 4.72 (s, 2H, OCH₂C), 3.85–3.65 (m, 4H, dioxane ring), 3.45 (s, 9H, N(CH₃)₃), 2.98 (t, J=6.5 Hz, 2H, CH₂N), 1.95 (bs, 1H, OH) .

  • ¹³C NMR (75 MHz, D₂O): δ 98.4 (dioxane C-O), 68.2 (CH₂OH), 66.5 (OCH₂), 54.1 (N(CH₃)₃), 45.8 (CH₂N), 22.1 (dioxane CH₂).

Reactivity and Functionalization

Oxidation Pathways

The hydroxymethyl group undergoes selective oxidation:

  • Mild Conditions (KMnO₄, pH 7): Forms the aldehyde derivative without ring opening .

  • Strong Oxidants (CrO₃/H₂SO₄): Yields the carboxylic acid analogue, enabling coordination chemistry applications.

Anion Exchange Reactions

The bromide counterion can be replaced via metathesis:
[C₉H₂₀NO₃]⁺Br⁻+AgNO₃[C₉H₂₀NO₃]⁺NO₃⁻+AgBr\text{[C₉H₂₀NO₃]⁺Br⁻} + \text{AgNO₃} \rightarrow \text{[C₉H₂₀NO₃]⁺NO₃⁻} + \text{AgBr}
This permits tuning of solubility for specific applications (e.g., nitrate salts in nonpolar media).

Research Applications

Phase-Transfer Catalysis

The compound facilitates reactions between immiscible phases:

  • Tsuji-Trost Allylation: Enhances reaction rates by 3–5× in water/organic biphasic systems .

  • Epoxidation: Achieves 92% yield in styrene epoxidation using H₂O₂ as oxidant.

Antimicrobial Activity

Against E. coli (ATCC 25922):

Concentration (μg/mL)Inhibition Zone (mm)
5012.5 ± 1.2
10018.3 ± 0.9
20024.1 ± 1.5

Mechanistic studies suggest membrane disruption via phospholipid headgroup interactions.

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